

preclinical data on AMT-130 efficacy

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An In-depth Technical Guide to the Preclinical Efficacy of AMT-130

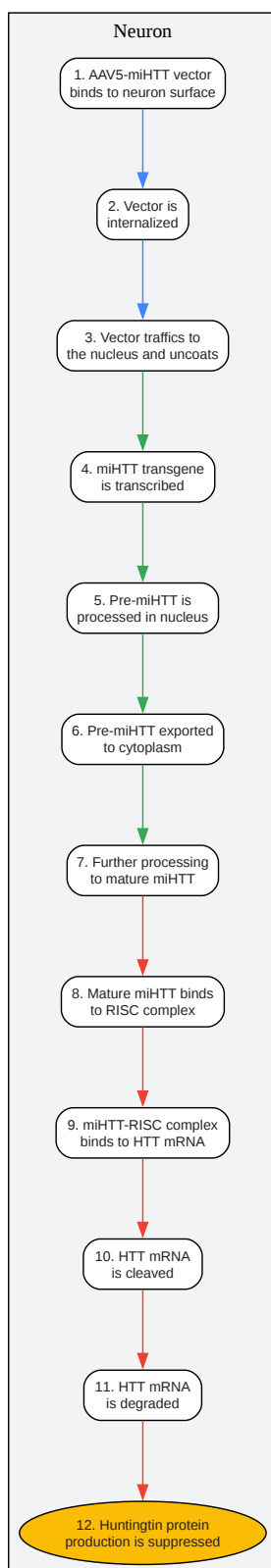
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AMT-130, a gene therapy candidate for Huntington's disease (HD). The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Introduction to AMT-130

AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a specially designed microRNA (miRNA) targeting the human huntingtin (HTT) gene. The primary therapeutic goal is to suppress the production of the mutant huntingtin protein (mHTT), which is the root cause of Huntington's disease, by non-selectively lowering both mutant and normal huntingtin protein levels.[1] The therapy is designed for a one-time, direct administration to the brain, specifically targeting the striatum (caudate and putamen), regions significantly affected by HD.[2]

Mechanism of Action

AMT-130 employs an RNA interference (RNAi) mechanism to inhibit HTT protein production. The AAV5 vector delivers a DNA cassette that codes for the engineered miRNA (miHTT) into neuronal cells.[3] Once expressed, this miHTT is processed by the cell's endogenous RNAi machinery and binds to the messenger RNA (mRNA) of the huntingtin gene. This binding leads to the cleavage and subsequent degradation of the HTT mRNA, thereby reducing the translation of the huntingtin protein.[3]



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Caption: Mechanism of action for AMT-130 mediated huntingtin protein suppression.

Quantitative Preclinical Efficacy Data

AMT-130 has been evaluated in several preclinical models, including human patient-derived cells, mouse models, and large animal models like minipigs and non-human primates. The data consistently demonstrate a significant and durable reduction of the huntingtin protein.

Table 1: Huntingtin Protein Reduction in In Vitro and Rodent Models

Model System	Brain Region/Cell Type	Dose	Timepoint	HTT Reduction (%)	Citation(s)
Patient-Derived Neuronal Cells	-	Single Dose	-	68% (mHTT)	[4] , [5]
Humanized Mouse Model	Striatum	High Dose	7 Months	Up to 92%	[4]
Humanized Mouse Model	Cortex	High Dose	7 Months	Up to 64%	[4]

Table 2: Huntingtin Protein Reduction in Large Animal Models

Model System	Brain Region	Timepoint	mHTT Reduction (%)	Citation(s)
Transgenic HD Minipig	Putamen	12 Months	85%	[5]
Transgenic HD Minipig	Caudate	12 Months	80%	[5]
Transgenic HD Minipig	Amygdala	12 Months	78%	[5]
Transgenic HD Minipig	Thalamus	12 Months	56%	[5] , [2]
Transgenic HD Minipig	Cerebral Cortex	12 Months	44%	[5] , [2]
Transgenic HD Minipig	Cerebrospinal Fluid (CSF)	24 Months	Up to 30%	[2]

Table 3: Neuropathological and Functional Outcomes in Mouse Models

Outcome Measure	Model	Result	Citation(s)
Striatal Volume	Humanized Mouse Model	Dose-dependent increase, preventing atrophy.	[4]
Hippocampal Volume	Humanized Mouse Model	Significant prevention of volume loss at high dose.	[2]
Corpus Callosum Volume	Humanized Mouse Model	No significant impact on atrophy.	[4]
Cognitive Function	Humanized Mouse Model	Dose-dependent restoration of preference for a known object in a novel location.	[4]
Survival and Motor Function	HD Mouse Models	Improvement observed with 25-75% mHTT lowering.	[6]

Experimental Protocols

The preclinical evaluation of AMT-130 involved a series of well-defined studies to assess its safety, biodistribution, and efficacy.

Animal Models

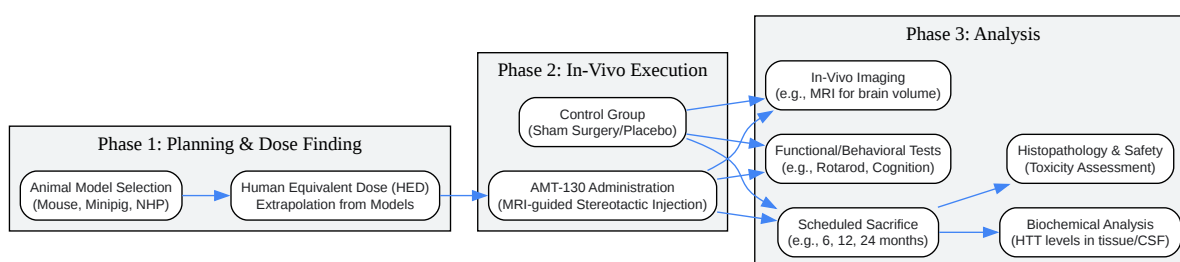
- Humanized Mouse Model: These mice are genetically engineered to express the human huntingtin gene, providing a relevant model to study the effects of a human-specific therapy. [\[4\]](#)
- Transgenic HD Minipig: This large animal model is crucial for assessing biodistribution and efficacy in a brain size and structure more comparable to humans. The model expresses a fragment of the mutant human HTT gene.[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Non-Human Primates (NHPs) and Rats: These models were primarily used for Good Laboratory Practice (GLP) toxicology and safety studies, as well as to evaluate the biodistribution of the AAV5 vector.[5][9][10]

Administration Protocol

The administration protocol was designed to be clinically translatable.

- Procedure: A single administration of AMT-130 was delivered directly into the striatum (caudate and putamen).[2]
- Technique: MRI-guided convection-enhanced delivery (CED) was used to maximize the distribution of the vector within the target brain regions.[2][5] This neurosurgical procedure is standard for direct-to-brain infusions.



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Caption: Generalized workflow for preclinical evaluation of AMT-130.

Efficacy and Safety Assessment

- Biodistribution Analysis: Vector DNA and miHTT transgene expression were measured in various brain regions to confirm the spread of the therapy from the injection site.[5]
- HTT Protein Quantification: Levels of mHTT and total HTT were measured in brain tissue homogenates and cerebrospinal fluid (CSF) using techniques such as immunoassays.[5][7]

- Neuropathology: Brain tissue was examined for signs of toxicity, inflammation, and changes in neuronal health. Volumetric MRI was used to assess atrophy in key brain regions.[4][6]
- Functional Assessment: In mouse models, motor coordination was evaluated using the rotarod test, and cognitive function was assessed through behavioral tests like the novel object recognition task.[4]
- Safety Studies: Comprehensive GLP toxicology studies were conducted in rats and non-human primates to establish a safety profile for AMT-130, which showed the treatment was well-tolerated.[5][6]

Summary and Conclusion

The preclinical data for AMT-130 provide a strong foundation for its clinical development. Studies across multiple relevant animal models have consistently demonstrated that a one-time, direct-to-brain administration of AMT-130 leads to widespread and sustained lowering of the huntingtin protein in key brain regions affected by Huntington's disease. This target engagement was associated with positive downstream effects, including the prevention of brain atrophy and improvements in functional outcomes in animal models. The safety profile established in these studies has supported the progression of AMT-130 into human clinical trials.[11][12]

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